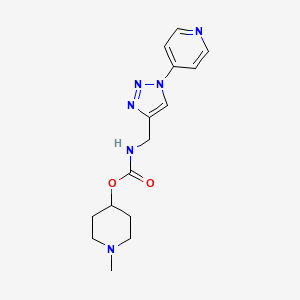![molecular formula C18H22N4O4S B2419295 5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-88-6](/img/structure/B2419295.png)
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Topoisomerase I (Top1) Inhibition : In vitro evaluations have demonstrated that this compound exhibits superior Top1 inhibitory activity compared to the natural Top1 inhibitor camptothecin . Top1 inhibitors are crucial in cancer therapy due to their ability to interfere with DNA replication and repair processes.
Catalysis and Organic Synthesis
The compound has been synthesized using sustainable catalytic protocols. Notably:
- Ionic Organic Solids as Catalysts : Researchers employed 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one, albeit with moderate yield due to the retro-Michael reaction .
Triazole Derivatives in Agrochemicals
Triazole derivatives, including this compound, have been explored for their biological effects. Specifically:
- Fungicides, Bactericides, and Herbicides : 3-aryl-3-triazolylpropiophenones, structurally related to our compound, have been efficient components in agrochemical formulations . Their stability and binding ability make them valuable in crop protection.
Regioselective Synthesis of 3-Amino-1,2,4-triazoles
This compound can serve as a precursor for regioselective synthesis:
- N1-Substituted 3-Amino-1,2,4-triazoles : A rapid synthetic method yields various N1-substituted derivatives, contributing to structural diversity .
β-Heteroarylated Carbonyl Compounds
The compound’s synthesis pathway aligns with the following:
- Aza-Michael Reaction : This atom-efficient transformation provides access to β-aminocarbonyl derivatives, valuable precursors for bioactive compounds. The aza-Michael reaction is a powerful synthetic tool .
Structural Exploration and Privileged Structures
Considering the compound’s stability and hydrogen-bonding ability, it may serve as a building block for:
- Privileged Structures : Nitrogen-containing heteroarenes, like our compound, play a crucial role in natural products and synthetic bioactive compounds. Their ability to bind to “privileged structures” enhances their relevance .
作用機序
Target of Action
Similar compounds have been known to target dna and Topoisomerase 1 , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
It’s suggested that it might function as a dna synthesis inhibitor . This means it could potentially interfere with the process of DNA replication, thereby inhibiting cell division and growth.
Biochemical Pathways
Given its potential role as a dna synthesis inhibitor , it could impact the DNA replication pathway, leading to cell cycle arrest and apoptosis.
Result of Action
As a potential dna synthesis inhibitor , it could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells.
特性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-19-18-22(20-11)17(23)16(27-18)15(21-6-8-26-9-7-21)12-4-5-13(24-2)14(10-12)25-3/h4-5,10,15,23H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVMITCWFNYDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)
![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)
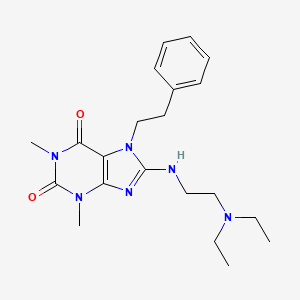
![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)

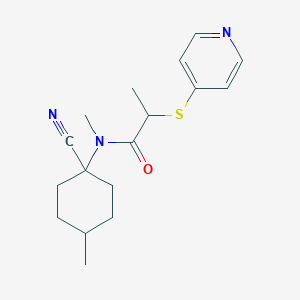
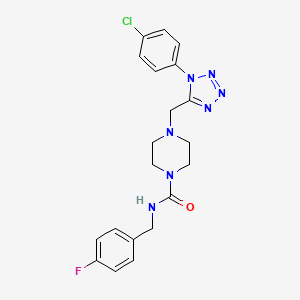
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)
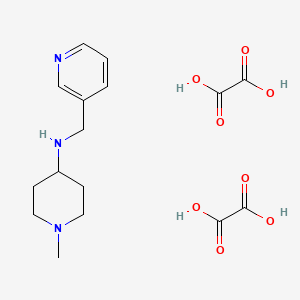


![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)
![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)
